Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Phenylethylamine Moiety: This step often involves reductive amination or other coupling reactions.
Protection of Functional Groups: The tert-butyl group is introduced to protect the amine functionality, often using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it useful in the development of new synthetic methodologies.
Biological Studies: It can be used to study the interactions of small molecules with biological targets.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (S)- (3- (hydroxymethyl)pyrrolidin-3-yl)carbamate
- Tert-butyl carbamate
Uniqueness
Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate is unique due to its combination of a pyrrolidine ring, a phenylethylamine moiety, and a tert-butyl protecting group. This combination imparts specific chemical properties and reactivity patterns that are distinct from other similar compounds.
Properties
Molecular Formula |
C18H29N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-[(2S)-2-(methylamino)-2-phenylethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)20-15-10-11-21(12-15)13-16(19-4)14-8-6-5-7-9-14/h5-9,15-16,19H,10-13H2,1-4H3,(H,20,22)/t15-,16+/m0/s1 |
InChI Key |
GREJLORLGZDWEM-JKSUJKDBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C[C@H](C2=CC=CC=C2)NC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC(C2=CC=CC=C2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.